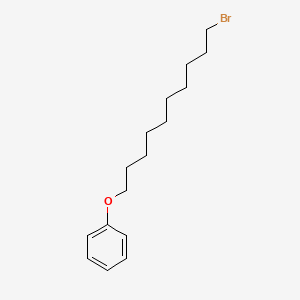
10-Phenoxydecyl bromide
Vue d'ensemble
Description
10-Phenoxydecyl bromide is an organic compound with the chemical formula C₁₆H₂₅BrO . It belongs to the class of alkyl bromides and contains a phenoxy group (a benzene ring attached to an oxygen atom) along with a decyl (10-carbon) alkyl chain. This compound is used in various applications, including surface modification, organic synthesis, and as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 10-Phenoxydecyl bromide typically involves the reaction of 1-bromodecane with phenol under appropriate conditions. The bromination of 1-bromodecane introduces the bromine atom at the end of the alkyl chain, resulting in the desired product .
Molecular Structure Analysis
The molecular structure of 10-Phenoxydecyl bromide consists of a linear alkyl chain (10 carbon atoms) attached to a phenoxy group. The bromine atom is positioned at the end of the alkyl chain. The compound’s structure is crucial for understanding its reactivity and interactions with other molecules .
Chemical Reactions Analysis
10-Phenoxydecyl bromide can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cross-coupling reactions. Its reactivity arises from the bromine atom, which can be replaced by other nucleophiles (such as amines or thiols) to form new compounds .
Mécanisme D'action
As a surface-active compound, 10-Phenoxydecyl bromide can modify surfaces, enhance wetting properties, and facilitate the formation of self-assembled monolayers (SAMs). SAMs play a crucial role in applications like biosensors, lubricants, and corrosion protection. The mechanism involves the adsorption of the compound onto a surface, followed by the formation of a stable monolayer .
Orientations Futures
Research on 10-Phenoxydecyl bromide continues to explore its applications in surface modification, nanotechnology, and materials science. Future studies may focus on optimizing its synthesis, understanding its interactions with different surfaces, and developing novel functional materials based on its properties .
Propriétés
IUPAC Name |
10-bromodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYEFBMVBKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443233 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2033-87-6 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



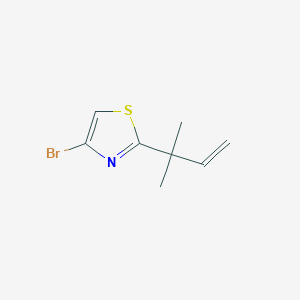


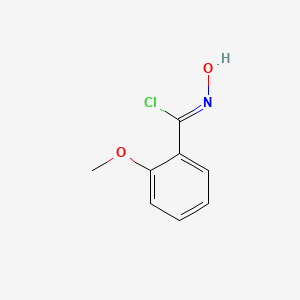
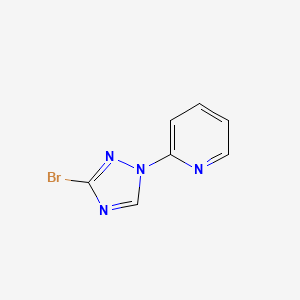
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)

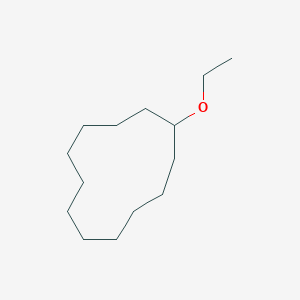

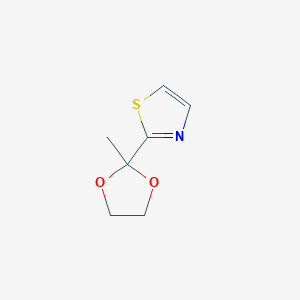
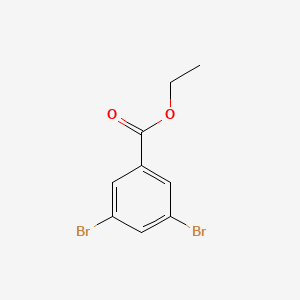
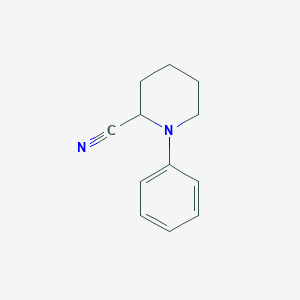

![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)